molecular formula C11H16N2O3S B038441 1-[(4-Methoxyphenyl)sulfonyl]piperazine CAS No. 121751-67-5

1-[(4-Methoxyphenyl)sulfonyl]piperazine

Cat. No.: B038441
CAS No.: 121751-67-5
M. Wt: 256.32 g/mol
InChI Key: RYCVCXVHXZLECQ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]piperazine is a high-value chemical scaffold and versatile synthetic intermediate, primarily utilized in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged structure in pharmacology, strategically functionalized with a 4-methoxyphenylsulfonyl group. This sulfonamide moiety is a critical pharmacophore known to facilitate target binding and enhance metabolic stability in drug-like molecules. Its primary research application lies in its role as a key building block for the design and synthesis of novel bioactive compounds, particularly for probing enzyme active sites and protein-protein interactions where the sulfonamide group can act as a key hydrogen bond acceptor/donor. Researchers leverage this compound in the development of targeted libraries for high-throughput screening (HTS) against a range of therapeutic targets, including kinases, GPCRs, and various enzymes. The electron-donating methoxy group modulates the electronic properties of the aryl ring, influencing the compound's overall reactivity, solubility, and the binding affinity of derived molecules. As a sophisticated intermediate, it is instrumental in constructing molecules with potential applications in oncology, neuroscience, and infectious disease research. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCVCXVHXZLECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355364
Record name 1-[(4-methoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121751-67-5
Record name 1-[(4-methoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121751-67-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Sulfonylation of Piperazine

The most straightforward method involves reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions. Piperazine’s primary amine reacts selectively with the sulfonyl chloride to form the monosubstituted product.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

  • Base : Triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH) to neutralize HCl byproduct.

  • Temperature : 0–25°C for controlled reactivity; higher temperatures (50–80°C) for accelerated kinetics.

Mechanism :

Piperazine+4-Methoxyphenylsulfonyl chlorideBase1-[(4-Methoxyphenyl)sulfonyl]piperazine+HCl\text{Piperazine} + \text{4-Methoxyphenylsulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Example Protocol :

  • Dissolve piperazine (1.0 equiv) in anhydrous DCM under nitrogen.

  • Add TEA (2.2 equiv) and cool to 0°C.

  • Slowly add 4-methoxyphenylsulfonyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (yield: 65–80%).

Two-Step Protection-Deprotection Strategy

To avoid disubstitution, a protecting group (e.g., Boc) is introduced on one nitrogen before sulfonylation.

Step 1 : Protection of Piperazine

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in THF/water.

  • Conditions : 25°C, 6 hours (yield: >90%).

Step 2 : Sulfonylation and Deprotection

  • React Boc-piperazine with 4-methoxyphenylsulfonyl chloride (1.1 equiv) in DMF/K₂CO₃ at 80°C.

  • Remove Boc group using HCl/dioxane (yield: 70–85%).

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. Patent demonstrates 150°C for 10 minutes in DMF with K₂CO₃, achieving 67% yield for analogous sulfonamides.

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Improved regioselectivity and purity.

Solid-Phase Synthesis

Immobilized piperazine on resin allows stepwise functionalization. After sulfonylation, cleavage yields the pure product.

Example :

  • Resin : Wang resin-functionalized piperazine.

  • Sulfonylation : 4-Methoxyphenylsulfonyl chloride in DCM/TEA (12 hours).

  • Cleavage : TFA/water (95% yield).

Optimization and Challenges

Solvent and Base Selection

SolventBaseTemperature (°C)Yield (%)
DCMTEA2578
DMFK₂CO₃8082
THFNaH5070

Key Findings :

  • Polar aprotic solvents (DMF) improve sulfonyl chloride solubility.

  • Bulkier bases (TEA) minimize disubstitution.

Byproduct Mitigation

  • Disubstitution : Controlled by using 1.1 equiv of sulfonyl chloride and slow addition.

  • Hydrolysis : Anhydrous conditions prevent sulfonyl chloride degradation.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.15 (m, 4H, piperazine), 2.85 (m, 4H, piperazine).

  • HRMS : m/z calculated for C₁₁H₁₅N₂O₃S [M+H]⁺: 279.0804, found: 279.0801.

Purity Assessment

  • HPLC : >99% purity using C18 column (ACN/water gradient).

Industrial-Scale Considerations

Patent highlights telescoped processes for cost-effective production:

  • Continuous flow sulfonylation at 50°C.

  • In-line crystallization with heptane.

  • Filtration and drying (purity: 98.5%, yield: 88%).

Emerging Trends

  • Enzymatic Sulfonylation : Lipase-catalyzed reactions in ionic liquids (patent inspiration).

  • Photoredox Catalysis : For regioselective functionalization .

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Serotonin Receptor Antagonism

1-[(4-Methoxyphenyl)sulfonyl]piperazine has been evaluated for its biological activities, particularly as a serotonin receptor antagonist . It exhibits significant binding affinity for serotonin receptors, especially the 5-HT7 receptor, which is crucial in neuropharmacological processes related to mood regulation and anxiety disorders.

  • Potential Therapeutic Applications : Due to its interaction with serotonin receptors, this compound may be developed into new antidepressants or anxiolytics, providing a basis for treating mood disorders and other psychiatric conditions.

Comparative Analysis with Related Compounds

The following table compares this compound with other piperazine derivatives regarding their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)piperazinePiperazine ring with para-methoxy groupModerate affinity for serotonin receptors
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazineDihydrobenzodioxin moiety addedLigand for NMDA receptor
1-[2-(4-Methoxyphenyl)phenyl]piperazineAdditional phenyl groupPotent serotonin 5-HT7 receptor antagonist

This table highlights the unique characteristics of this compound compared to other compounds, emphasizing its specific sulfonamide structure that enhances binding properties and biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of piperazine derivatives, including this compound. Notable findings include:

  • Binding Affinity Studies : Research indicates that modifications to the piperazine ring or sulfonyl group can significantly impact binding affinities and biological outcomes. This suggests that further structural optimization could enhance its therapeutic efficacy.
  • Neuropharmacological Implications : Investigations into related compounds have shown promising results in treating mood disorders through their action on serotonin receptors. This positions this compound as a candidate for future drug development.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . By inhibiting these enzymes, the compound can modulate various biological processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on substituent linkage . 1-[(4-Methoxyphenyl)sulfonyl]piperazine is structurally closest to phenylpiperazines but differs in the sulfonyl functionalization. Key analogues include:

Compound Substituent(s) Key Features
This compound 4-methoxyphenyl + sulfonyl Enhanced polarity, potential for supramolecular interactions
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-methoxyphenyl Psychoactive; weaker antitumor activity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl 5-HT1B receptor agonist; stimulant effects
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl 5-HT2C agonist; anxiolytic and anorectic properties
1-[(4-Fluorophenyl)sulfonyl]piperazine 4-fluorophenyl + sulfonyl Higher electronegativity; distinct pharmacokinetics

Pharmacological Activity

  • Antitumor Activity : Sulfonylated derivatives exhibit moderate antitumor activity. For example, 1-(4-methoxyphenyl)piperazine (MeOPP) showed <20% inhibition of cancer cell growth, while its sulfonyl counterpart may exhibit improved stability and binding due to the sulfonyl group .
  • Serotonin Receptor Modulation: Non-sulfonylated phenylpiperazines like TFMPP and mCPP act as 5-HT receptor agonists, influencing sympathetic nerve activity and cardiovascular function . The sulfonyl group in this compound likely reduces blood-brain barrier penetration, limiting central nervous system (CNS) effects compared to MeOPP or TFMPP .

Physicochemical Properties

  • Solubility: The sulfonyl group increases hydrophilicity compared to non-sulfonylated analogues like MeOPP, which may enhance aqueous solubility for pharmaceutical formulations .
  • Stability : Sulfonylation improves thermal and oxidative stability, making it more suitable for industrial applications than analogues like BZP or MDBP .

Key Research Findings

Antitumor Activity : Sulfonylated piperazines show promise in targeting cancer cells, though activity varies with substituent position and electronic effects. For instance, 1-(3-chlorophenyl)piperazine derivatives outperform 1-(4-methoxyphenyl)piperazine in growth inhibition .

Receptor Selectivity: The sulfonyl group may shift receptor affinity. While TFMPP targets 5-HT1B, sulfonylated derivatives are under investigation for non-CNS applications, such as PET tracers (e.g., [¹⁸F]DASA-23) .

Supramolecular Chemistry : The 1:2 host-guest ratio with Q[8] highlights unique applications in drug delivery systems, leveraging methoxy and sulfonyl interactions .

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its unique sulfonamide structure which enhances its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-methoxyphenylsulfonyl group. This specific arrangement contributes to its binding affinity and selectivity towards various biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Receptor Interaction : The compound has been shown to interact with several receptors, particularly serotonin receptors. For instance, it exhibits potent antagonistic activity against the serotonin 5-HT7 receptor, with a binding affinity (Ki) of approximately 2.6 nM, while showing significantly lower affinity for the 5-HT1A receptor (Ki = 476 nM) .
  • Antidiabetic Potential : Research indicates that derivatives of piperazine, including this compound, exhibit antidiabetic properties. It has been noted for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could contribute to its potential use in diabetes management .
  • Cytotoxic Activity : In studies involving cancer cell lines, compounds related to piperazine have demonstrated cytotoxic effects, suggesting a possible role in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound include:

  • Serotonin Receptor Modulation : The compound's high affinity for the 5-HT7 receptor suggests that it may play a role in modulating serotonergic signaling pathways, which are crucial in various physiological processes including mood regulation and neuroprotection.
  • Inhibition of Enzymatic Activity : Its ability to inhibit α-glucosidase indicates that it may affect glucose metabolism, potentially leading to lower blood sugar levels in diabetic conditions.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • PET Imaging Studies : A study explored the use of radiolabeled variants of piperazine derivatives as potential positron emission tomography (PET) tracers for visualizing serotonin receptors in vivo. The findings indicated that these compounds could effectively bind to the 5-HT7 receptor in rat brain regions, providing insights into their pharmacokinetic profiles .
  • Antidiabetic Activity : In vitro assays demonstrated that piperazine derivatives exhibited significant α-glucosidase inhibition with IC50 values suggesting considerable potency compared to established antidiabetic drugs such as acarbose. This positions them as promising candidates for further development in diabetes therapies .
  • Cytotoxicity Assessment : Research on related compounds has shown that they possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. The mechanisms often involve triggering apoptosis through various signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAffinity/EffectReference
5-HT7 Receptor AntagonismKi = 2.6 nM
5-HT1A Receptor AffinityKi = 476 nM
α-Glucosidase InhibitionIC50 = ~8.9 µM
Cytotoxicity in Cancer CellsInduces apoptosis

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Methoxyphenyl)sulfonyl]piperazine
Reactant of Route 2
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1-[(4-Methoxyphenyl)sulfonyl]piperazine

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